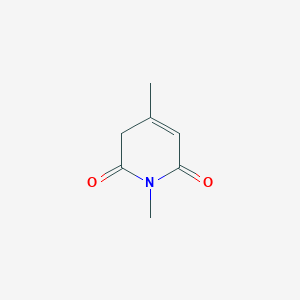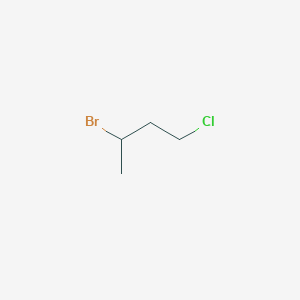
2-Bromo-4-chlorobutane
Vue d'ensemble
Description
2-Bromo-4-chlorobutane, also known as Tetramethylene chlorobromide, is a chemical compound with the linear formula Cl(CH2)4Br . It has two chirality centers, C2 and C3, each of which can have two possible configurations, R and S . This results in four possible stereoisomers for this compound: RR, SS, RS, and SR .
Molecular Structure Analysis
The molecular formula of this compound is C4H8BrCl, with an average mass of 171.463 Da . It has two chirality centers, leading to four possible stereoisomers .Chemical Reactions Analysis
This compound can undergo nucleophilic substitution reactions . It can also undergo elimination reactions, especially when reacted with a strong base .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.4875 and a density of 1.488 g/mL at 25 °C . The boiling point is 80-82 °C at 30 mmHg .Applications De Recherche Scientifique
Molecular Structure and Conformation
The molecular structures and conformational compositions of halogenated butanes, including compounds similar to 2-bromo-4-chlorobutane, have been extensively studied. For example, the molecular structure and conformational compositions of 2-chlorobutane and 2-bromobutane were investigated using gas-phase electron diffraction and ab initio molecular orbital calculations, revealing the existence of multiple conformers (Aarset, Hagen, & Stōlevik, 2001).
Electrochemical Behavior and Reduction Products
The electrochemical reduction of halogenated butanes, including 1,4-dibromo-, 1,4-diiodo-, 1-bromo-4-chloro- and 1-chloro-4-iodobutane, has been studied using cyclic voltammetry and controlled-potential electrolysis. This research is significant in understanding the electrochemical behavior and the variety of products formed from these compounds (Pritts & Peters, 1995).
Halohydrins in Drinking Water
Studies have identified halohydrins, such as 1-bromo-2,2,4,4-tetra-chlorobutane, as potential disinfection by-products in treated drinking water. Understanding the formation and impact of these compounds is crucial for ensuring water safety (Francis & Leitch, 1957).
Synthesis of Butyl Halides
Research on the continuous-flow, gas-phase synthesis of butyl halides from butanol and aqueous hydrochloric or hydrobromic acids provides insights into efficient methods for producing halogenated butanes. These findings are important for industrial applications in chemical synthesis (Tundo & Selva, 2005).
Mécanisme D'action
The mechanism of action for 2-Bromo-4-chlorobutane involves nucleophilic substitution and elimination reactions . In nucleophilic substitution, a nucleophile replaces the bromine or chlorine atom in the compound . In elimination reactions, a base removes a proton from the compound, leading to the formation of a double bond .
Safety and Hazards
2-Bromo-4-chlorobutane is a flammable liquid and vapor . It can cause skin and eye irritation and may cause respiratory irritation . It’s recommended to avoid breathing its vapors and to use it only in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .
Propriétés
IUPAC Name |
3-bromo-1-chlorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHALYZIVRYWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




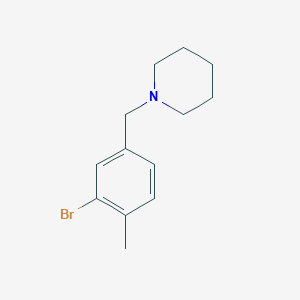


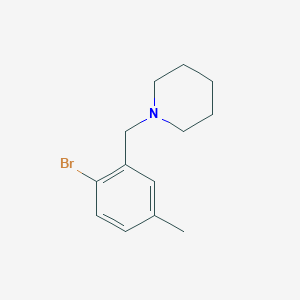

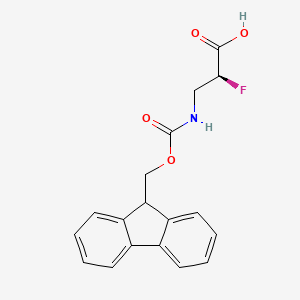

![2-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3238521.png)
![Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238528.png)

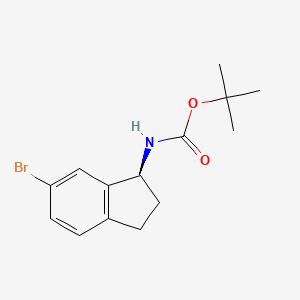
![Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]-](/img/structure/B3238559.png)
